4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole

Overview

Description

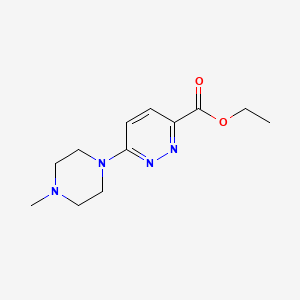

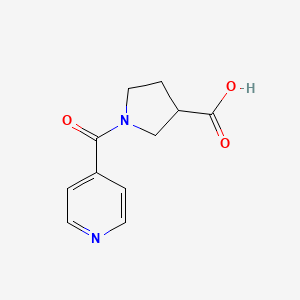

The compound “4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a chloromethyl group (-CH2Cl) and a 3-fluorobenzyl group, both attached to the imidazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline was achieved from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation in the presence of potassium carbonate, followed by reduction with Fe/NH4Cl . Another study reported the synthesis of boronic acid derivatives using 1-(chloromethyl)-3-fluorobenzene .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It contains an imidazole ring, a chloromethyl group, and a 3-fluorobenzyl group .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Benzimidazole Derivatives : The synthesis of benzimidazole derivatives, such as 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole, has been explored for their potential applications in medicinal chemistry. These compounds are characterized by spectral techniques and evaluated for their cytotoxic activities, indicating their relevance in drug discovery and development (Ganga & Sankaran, 2020).

Crystal Structure Elucidation : The crystal structure of compounds like 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile has been elucidated, providing insights into molecular interactions and structural properties critical for designing compounds with specific functionalities (Özbey et al., 2004).

Biological Activity

Anticancer Evaluation : Novel series of imidazole derivatives have been synthesized and evaluated for their anticancer activities, showcasing the potential of such compounds in therapeutic applications (Bukhari et al., 2013).

Anticonvulsant Activity : The synthesis and testing of imidazole analogues for anticonvulsant activity highlight the pharmaceutical significance of these compounds in addressing neurological disorders (Kelley et al., 1995).

Catalysis and Material Science

Homogeneous Catalysis : The development of novel blend membranes incorporating partially fluorinated copolymers bearing azole functions with sulfonated PEEK for PEMFC operating at low relative humidity demonstrates the application of these compounds in enhancing the efficiency of fuel cells (Campagne et al., 2013).

Ligands for Homogeneous Catalysis : Direct coupling of oxazolines and N-heterocyclic carbenes to form a new class of C−N donor ligands showcases the utility of these compounds in catalysis, enabling the development of efficient catalytic systems for chemical transformations (César et al., 2002).

Safety and Hazards

The safety data sheet for 4-Fluorobenzyl chloride, a similar compound, indicates that it is combustible and causes severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling. It should be stored locked up and in a well-ventilated place .

properties

IUPAC Name |

4-(chloromethyl)-1-[(3-fluorophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN2/c12-5-11-7-15(8-14-11)6-9-2-1-3-10(13)4-9/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTGBTAAAJKDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(N=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide](/img/structure/B1489440.png)

![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)

![[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1489447.png)